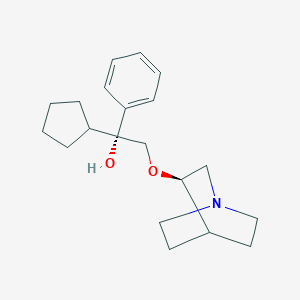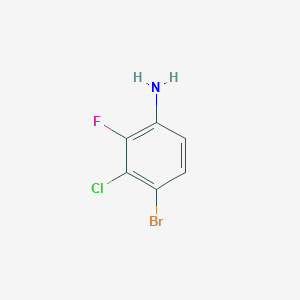
4-Bromo-3-chloro-2-fluoroaniline
Übersicht
Beschreibung
Introduction 4-Bromo-3-chloro-2-fluoroaniline is a compound with significant potential in various fields of chemistry and medicine. Its unique structure, characterized by the presence of bromo, chloro, and fluoro substituents on an aniline ring, makes it an interesting subject for study in synthetic chemistry.
Synthesis Analysis The synthesis of related compounds such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which involves 4-bromo-2-fluoroaniline as an intermediate, has been explored. The synthesis process includes multiple steps like nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).
Molecular Structure Analysis The molecular structure of similar compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined through crystallography, showing classical intra- and intermolecular hydrogen bonds and halogen interactions (Betz, 2015).
Chemical Reactions and Properties 4-Bromo-3-chloro-2-fluoroaniline can undergo various chemical reactions, forming valuable intermediates for further chemical manipulations. For instance, the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates its reactivity and potential for creating complex molecules (Wu et al., 2022).
Physical Properties Analysis The physical properties of 4-Bromo-3-chloro-2-fluoroaniline and related compounds are often studied through methods like X-ray crystallography and NMR spectroscopy. These techniques provide detailed insights into the compound's molecular geometry, bonding, and electronic structure.
Chemical Properties Analysis The chemical properties, including reactivity and stability of 4-Bromo-3-chloro-2-fluoroaniline, can be inferred from studies on similar compounds. For example, research on the vibrational analysis and theoretical density functional theory computations of related aniline compounds provides insights into their chemical behavior and potential applications in fields like nonlinear optical materials (Revathi et al., 2017).
Wissenschaftliche Forschungsanwendungen
Dielectric Relaxation Studies
4-Bromo-3-chloro-2-fluoroaniline is related to the study of dielectric relaxation. Specifically, similar polar molecules, including various fluoro, chloro, and bromo substituted anilines, have been analyzed for their dielectric absorption in solutions like benzene. These studies focus on relaxation time and thermodynamical parameters, crucial for understanding molecular interactions in different environments (Vyas & Vashisth, 1988).
Synthesis of Chemical Compounds
4-Bromo-3-chloro-2-fluoroaniline serves as a starting material in the synthesis of various chemical compounds. For instance, it is used in the one-pot synthesis method of 4-Bromo-2-fluorobiphenyl, demonstrating the importance of optimizing reaction conditions to achieve high yields of the target compound (Li Yong-qiang, 2012).
Intermediate for Biologically Active Compounds
This chemical is also an important intermediate in synthesizing biologically active compounds. Its utility in creating complex molecules like 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one showcases its relevance in pharmaceutical research and development (Wang et al., 2016).
Microsomal Metabolism Studies
Investigations into the microsomal metabolism of halogenated anilines, including those structurally related to 4-Bromo-3-chloro-2-fluoroaniline, provide insights into the metabolic pathways and transformations of these compounds in biological systems (Boeren et al., 1992).
Photophysical Characterization
Studies on haloanilines, including compounds structurally similar to 4-Bromo-3-chloro-2-fluoroaniline, involve understanding their ultraviolet photoelectron spectra. Such research is crucial in molecular identification and understanding the interactions among different substituents on the aniline ring (Sky & Nagy-Felsobuki, 1999).
Safety And Hazards
4-Bromo-3-chloro-2-fluoroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-bromo-3-chloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXZIQDHENNEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382226 | |
| Record name | 4-bromo-3-chloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-2-fluoroaniline | |
CAS RN |
115843-99-7 | |
| Record name | 4-bromo-3-chloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-chloro-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)

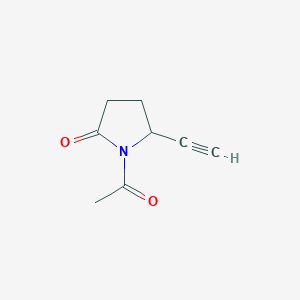
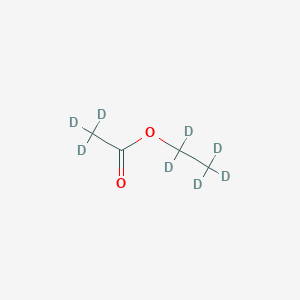
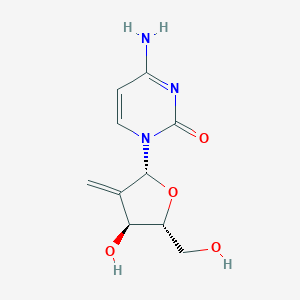
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)
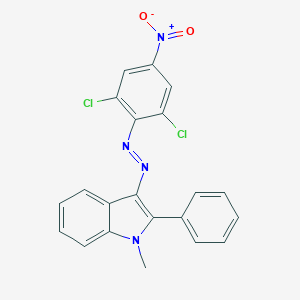



![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)
